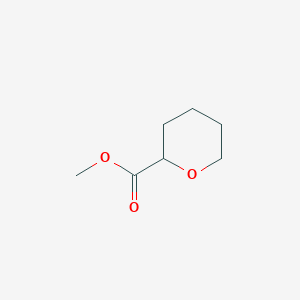

methyl tetrahydro-2H-pyran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZRCUVVJMWSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544311 | |

| Record name | Methyl oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84355-44-2 | |

| Record name | Methyl oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetrahydro-2H-pyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl Tetrahydro-2H-pyran-2-carboxylate

Foreword: Navigating the Data Landscape for Methyl Tetrahydro-2H-pyran-2-carboxylate

In the realm of chemical research and drug development, precise physicochemical data is the bedrock upon which successful innovation is built. This guide is dedicated to a comprehensive exploration of this compound, a heterocyclic ester with significant potential in various scientific fields. However, a critical aspect of scientific integrity is the acknowledgment of data limitations. During the compilation of this guide, a notable challenge emerged: the prevalence of misattributed data for this specific compound, often confused with its isomers, methyl tetrahydro-2H-pyran-3-carboxylate and methyl tetrahydro-2H-pyran-4-carboxylate. This guide will therefore not only present the available information but also highlight areas where data is sparse or requires critical evaluation, providing researchers with a nuanced and realistic understanding of the current state of knowledge.

Introduction to this compound: A Molecule of Growing Interest

This compound, with the CAS number 84355-44-2, is an organic compound featuring a saturated six-membered tetrahydropyran ring with a methyl ester group at the 2-position.[1][2] Its structure combines the features of a cyclic ether and an ester, bestowing upon it a unique profile of chemical reactivity and physical properties. This versatile building block is gaining attention in several key areas of research and development.[3]

Applications and Significance:

-

Pharmaceuticals: The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs. While specific research on the 2-carboxylate isomer is emerging, related structures have shown potential as inhibitors of enzymes like 5-lipoxygenase, suggesting avenues for the development of novel anti-inflammatory agents.[3]

-

Chemical Intermediates: As a bifunctional molecule, it serves as a valuable intermediate in organic synthesis. The ester can be hydrolyzed or converted to other functional groups, while the ether linkage is generally stable under many reaction conditions, making it a useful component in the construction of more complex molecular architectures.[3]

-

Flavor and Fragrance Industry: Many esters of its kind possess pleasant, fruity odors, making them candidates for use as flavoring agents or in the formulation of fragrances.[1][3]

Physicochemical Properties: A Critical Evaluation

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability. As previously noted, obtaining verified experimental data for this compound is challenging due to inconsistencies in public databases. The following table summarizes the available data, with cautionary notes where appropriate.

| Property | Value | Source & Remarks |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 84355-44-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pleasant | [1][2] |

| Boiling Point | 183.3 °C at 760 mmHg | [4] Note: This value is frequently attributed to the 3-carboxylate isomer and should be treated with caution. |

| Melting Point | 54 °C | [4] Note: This value is frequently attributed to the 3-carboxylate isomer and is inconsistent with the described liquid state at room temperature. This value is likely incorrect for the 2-carboxylate isomer. |

| Density | No reliable experimental data found. | Predicted values are available but not included here to avoid perpetuating unverified data. |

| Solubility | Soluble in organic solvents. | [1][2] The ester and cyclic ether functionalities suggest good solubility in a wide range of common organic solvents such as alcohols, ethers, and chlorinated solvents. |

| InChI Key | MHZRCUVVJMWSMP-UHFFFAOYSA-N | [5] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several established organic chemistry transformations.[3] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Esterification of Tetrahydro-2H-pyran-2-carboxylic acid

A common and straightforward method involves the Fischer esterification of the corresponding carboxylic acid.[3]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (10-20 eq) to act as both a reagent and a solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

The use of excess methanol drives the equilibrium towards the product side, maximizing the yield of the ester.

-

A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

The aqueous workup is essential to remove the acid catalyst and any unreacted carboxylic acid.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after synthesis.

Spectroscopic Characterization: Deciphering the Molecular Structure

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic ester is characterized by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.

-

C=O Stretch: A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ .[4]

-

C-O Stretch: Two or more strong bands are anticipated in the region of 1300-1000 cm⁻¹ , corresponding to the C-O single bond stretches of the ester and the cyclic ether.[4]

-

C-H Stretch: Absorptions due to the C-H bonds of the aliphatic ring and the methyl group will appear just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum:

-

-OCH₃ (methyl ester): A singlet at approximately 3.7 ppm integrating to 3 hydrogens.

-

H2 (proton on the carbon bearing the ester): A multiplet (likely a doublet of doublets) around 4.0-4.2 ppm .

-

H6 (protons on the carbon adjacent to the ring oxygen): Multiplets in the range of 3.5-4.0 ppm .

-

H3, H4, H5 (ring protons): A series of complex multiplets in the upfield region, likely between 1.2 and 2.0 ppm .

Predicted ¹³C NMR Spectrum:

-

C=O (ester carbonyl): A peak in the range of 170-175 ppm .

-

C2 (carbon bearing the ester): A peak around 75-80 ppm .

-

C6 (carbon adjacent to the ring oxygen): A peak in the range of 65-70 ppm .

-

-OCH₃ (methyl ester): A peak around 52 ppm .

-

C3, C4, C5 (ring carbons): Peaks in the aliphatic region, between 20-40 ppm .

Experimental Protocols for Physicochemical Property Determination

The following are generalized, yet detailed, protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

This protocol provides a framework for analyzing the purity of a sample and confirming its molecular weight.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate.

-

Instrumentation:

-

GC System: Equipped with a flame ionization detector (FID) for purity analysis and coupled to a mass spectrometer (MS) for identification.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this type of compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.

-

Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Purity: Determine the area percentage of the main peak in the FID chromatogram.

-

Identification: Analyze the mass spectrum of the main peak. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (144.17). The fragmentation pattern should be consistent with the structure of a methyl tetrahydropyran carboxylate.

-

Self-Validation and Trustworthiness:

-

The use of a well-characterized capillary column ensures reproducible retention times.

-

The mass spectrum provides a molecular fingerprint, and the molecular ion peak serves as a direct confirmation of the molecular weight, validating the identity of the compound.

Conclusion and Future Outlook

This compound is a molecule with considerable potential, yet it is evident that a significant data gap exists in the scientific literature regarding its fundamental physicochemical properties. This guide has aimed to provide a realistic overview of the current knowledge, highlighting the inconsistencies and offering practical, adaptable protocols for its synthesis and analysis. It is imperative for researchers working with this compound to perform their own thorough characterization to establish reliable data. Future work should focus on the careful experimental determination and publication of its boiling point, melting point, density, and spectral data to build a solid foundation for its application in drug discovery and materials science.

References

- 1. 84355-44-2 | this compound | Esters | Ambeed.com [ambeed.com]

- 2. CAS 84355-44-2: this compound [cymitquimica.com]

- 3. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 4. This compound | 84355-44-2 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of Methyl Tetrahydro-2H-pyran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug discovery and development, as well as in fundamental chemical research, the precise structural elucidation of novel and existing molecules is a critical prerequisite for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds like methyl tetrahydro-2H-pyran-2-carboxylate. Each technique offers a unique window into the molecule's structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and the stereochemical relationships between them.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

This guide will provide a detailed analysis of the expected spectroscopic data for this compound, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is given below:

This structure consists of a saturated six-membered tetrahydropyran ring with a methyl ester group at the 2-position. This arrangement dictates the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their splitting patterns (indicating neighboring protons).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 - 4.1 | m | 1H | H-6 (axial) | Protons on the carbon adjacent to the ring oxygen are deshielded. |

| ~3.7 | s | 3H | -OCH₃ | Protons of the methyl ester are in a distinct, singlet environment. |

| ~3.5 - 3.7 | m | 1H | H-2 | The proton at the ester-substituted carbon is deshielded. |

| ~3.4 - 3.6 | m | 1H | H-6 (equatorial) | Protons on the carbon adjacent to the ring oxygen are deshielded. |

| ~1.5 - 1.9 | m | 6H | H-3, H-4, H-5 | The remaining methylene protons on the tetrahydropyran ring will appear as a complex multiplet in the aliphatic region. |

Note: The exact chemical shifts and multiplicities are predictions and can be influenced by the solvent and the specific conformation of the molecule.

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~75 - 80 | C-2 | The carbon bearing the ester and adjacent to the ring oxygen is deshielded. |

| ~65 - 70 | C-6 | The carbon adjacent to the ring oxygen is deshielded. |

| ~50 - 55 | -OCH₃ | The methyl carbon of the ester. |

| ~20 - 35 | C-3, C-4, C-5 | The remaining methylene carbons of the tetrahydropyran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the ether functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~1735 - 1750 | Strong | C=O stretch | Ester |

| ~1050 - 1150 | Strong | C-O stretch | Ether and Ester |

| ~2850 - 3000 | Medium-Strong | C-H stretch | Aliphatic |

The most prominent peak in the IR spectrum will be the strong absorbance of the carbonyl group (C=O) of the ester. The C-O stretching vibrations of the ether and ester will also be significant.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₂O₃), the molecular weight is 144.17 g/mol .[1]

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular ion.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 113.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 85.

-

Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

-

The predicted collision cross section values for different adducts can also be calculated.[2]

Experimental Protocols

To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols.

NMR Spectroscopy Protocol

Workflow for Acquiring ¹H and ¹³C NMR Spectra

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Data Analysis: Analyze the processed spectra to determine chemical shifts, integration, and coupling constants.

IR Spectroscopy Protocol

Workflow for Acquiring an IR Spectrum

Caption: Workflow for IR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the compound between two potassium bromide (KBr) plates.

-

Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

Workflow for Acquiring a Mass Spectrum

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a suitable method.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and definitive confirmation of its molecular structure. By understanding the predicted spectral features and following standardized experimental protocols, researchers can confidently identify this important chemical entity. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to effectively utilize spectroscopic techniques for molecular analysis.

References

- Smolecule. (2023, August 19). Buy this compound | 84355-44-2.

- PubChem. This compound.

Sources

CAS number and molecular structure of methyl tetrahydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl tetrahydro-2H-pyran-2-carboxylate (CAS No. 84355-44-2), a versatile heterocyclic compound with significant potential in organic synthesis and pharmaceutical research. We will delve into its chemical identity, synthesis, characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity and Molecular Structure

This compound is a cyclic ether and an ester. Its structure consists of a saturated six-membered tetrahydropyran ring with a methyl carboxylate group attached at the 2-position.

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 84355-44-2[1] |

| Molecular Formula | C₇H₁₂O₃[1] |

| Molecular Weight | 144.17 g/mol [1] |

| IUPAC Name | methyl oxane-2-carboxylate[1] |

| SMILES | COC(=O)C1CCCCO1[2] |

| InChI | InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3[2] |

| InChI Key | MHZRCUVVJMWSMP-UHFFFAOYSA-N[1] |

Molecular Structure Visualization:

Caption: 2D representation of this compound.

Synthesis Methodologies: A Practical Approach

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of method often depends on the starting materials' availability, desired scale, and stereochemical considerations.

Fischer Esterification of Tetrahydro-2H-pyran-2-carboxylic Acid

A direct and common method is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction between tetrahydro-2H-pyran-2-carboxylic acid and methanol is an equilibrium process.[3] To drive the reaction towards the ester product, methanol is typically used in excess, often serving as the solvent.[3]

Reaction Scheme:

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of tetrahydro-2H-pyran-2-carboxylic acid (1.0 equivalent) in excess methanol (e.g., 10-20 equivalents), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction Conditions: The mixture is typically heated to reflux to increase the reaction rate. Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the tetrahydropyran ring, with characteristic chemical shifts and coupling patterns. A singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the tetrahydropyran ring, and the methyl carbon. |

| FTIR | A strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹). C-O stretching bands for the ether and ester functionalities. C-H stretching bands for the aliphatic protons. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.17 g/mol ). Characteristic fragmentation patterns. |

Applications in Drug Discovery and Development

The tetrahydropyran motif is a common scaffold in many natural products and pharmaceutically active compounds, making its derivatives valuable building blocks in medicinal chemistry.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, or aldehydes, allowing for the introduction of diverse substituents. The tetrahydropyran ring itself can confer desirable pharmacokinetic properties to a drug candidate, such as improved solubility and metabolic stability.

Potential as a 5-Lipoxygenase Inhibitor

Leukotrienes, which are potent inflammatory mediators, are synthesized via the 5-lipoxygenase (5-LOX) pathway.[4][5] Inhibitors of 5-LOX are therefore of significant interest for the treatment of inflammatory diseases like asthma.[4] Research has shown that certain derivatives of tetrahydropyran can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase.[6][7] Specifically, a methoxytetrahydropyran derivative has been reported to exhibit this dual inhibitory activity.[6][7] While direct studies on this compound as a 5-lipoxygenase inhibitor are not extensively documented in publicly available literature, its structural similarity to known inhibitors suggests it as a promising scaffold for the design and synthesis of novel anti-inflammatory agents. Further investigation into its biological activity is warranted.

Reactivity, Stability, and Handling

Chemical Reactivity:

The reactivity of this compound is primarily governed by the ester functional group. It can undergo hydrolysis under acidic or basic conditions to yield tetrahydro-2H-pyran-2-carboxylic acid and methanol. The carbonyl carbon is susceptible to nucleophilic attack, allowing for a range of transformations.

Stability and Storage:

The compound is generally stable under standard laboratory conditions.[8] However, to prevent hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids, strong bases, and oxidizing agents.[8]

Safety Precautions:

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing vapors or dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Fire Safety: Keep away from heat, sparks, and open flames.

GHS Hazard Statements:

Based on available data for similar compounds, potential GHS hazard statements may include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical entity with a range of potential applications, particularly as a building block in the synthesis of complex organic molecules and as a scaffold for the development of new therapeutic agents. This guide has provided a foundational understanding of its synthesis, characterization, and potential utility. Further research into its biological activities and synthetic applications is encouraged to fully exploit the potential of this versatile compound.

References

- 1. Buy this compound | 84355-44-2 [smolecule.com]

- 2. CAS 84355-44-2: this compound [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of Methyl Tetrahydro-2H-pyran-2-carboxylate Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a quintessential example of such a scaffold. As a bioisostere of cyclohexane, the THP moiety offers a rigid conformation which can reduce the entropic penalty of binding to a target protein. Crucially, the oxygen heteroatom introduces polarity and a hydrogen bond acceptor site, often leading to improved pharmacokinetic profiles and enhanced target engagement compared to its carbocyclic counterparts.

This guide focuses on derivatives of a key building block, methyl tetrahydro-2H-pyran-2-carboxylate . This simple ester serves as a versatile starting point for the synthesis of a vast library of structurally diverse compounds with a wide spectrum of biological activities.[1] We will explore the synthesis, mechanisms of action, and therapeutic potential of these derivatives, providing researchers and drug development professionals with a comprehensive overview of this promising chemical class.

The Core Moiety: Synthesis and Derivatization Strategies

The utility of any scaffold is predicated on the accessibility of its core structure and the ease with which it can be functionalized. This compound can be synthesized through several established methods, including the cyclization of precursors containing both alcohol and carboxylic acid functionalities, or the direct esterification of tetrahydro-2H-pyran-2-carboxylic acid with methanol.[1]

The true power of this core lies in its potential for chemical modification. The ester group at the C2 position is a versatile handle for a multitude of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse functional groups. This derivatization is the key to unlocking the wide array of biological activities discussed herein.

Anticancer Activity: Targeting Cell Proliferation and Migration

The tetrahydropyran scaffold is a prominent feature in a new generation of potent anticancer agents. By integrating the THP ring with other pharmacologically active motifs, chemists have developed compounds with significant antiproliferative effects across a range of human tumor cell lines.

Tetrahydropyran-Triazole Hybrids

A particularly successful strategy involves the use of a "building block" approach to combine the THP ring with various aromatic systems via a 1,2,3-triazole linker, often synthesized using copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[2] This modular approach allows for rapid diversification of the molecular structure.

Recent studies have shown that these hybrid compounds demonstrate significant antiproliferative activity against a panel of six different tumor cell lines, with potencies comparable to or exceeding those of standard chemotherapeutic agents like cisplatin and 5-fluorouracil.[2][3] Further investigations into the most active compounds revealed that their mechanisms of action can be diverse, including the inhibition of cell migration and the induction of changes in nuclear morphology.[2] Other work has demonstrated that linking the THP core to a tetrahydrocurcumin moiety can also yield compounds with potent cytotoxic activity against colon (HCT-116) and lung (A549) cancer cell lines.[4]

Fused Pyrano-Pyridazine Systems

Another class of potent anticancer agents is based on the tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one skeleton. Specific derivatives of this class have shown remarkable efficacy and selectivity against the SK-BR-3 breast cancer cell line.[5] Notably, compounds 16c and 16d from this series were approximately 30-fold more potent against SK-BR-3 cells (IC50 values of 0.21 and 0.15 µM, respectively) than against other tested cancer cell lines.[5] Furthermore, these compounds exhibited a very favorable therapeutic window, being about 295-fold less toxic to normal breast cells (MCF10A) than to the cancerous SK-BR-3 cells.[5]

Table 1: Selected Anticancer Activity of Tetrahydropyran Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]pyridazin-3(6H)-one (16c ) | SK-BR-3 (Breast) | 0.21 | [5] |

| Pyrano[3,2-c]pyridazin-3(6H)-one (16d ) | SK-BR-3 (Breast) | 0.15 | [5] |

| Tetrahydrocurcumin-Triazole Hybrid (4g ) | HCT-116 (Colon) | 1.09 | [4] |

| Tetrahydrocurcumin-Triazole Hybrid (4g ) | A549 (Lung) | 45.16 | [4] |

Experimental Workflow: Anticancer Compound Screening

The discovery of novel anticancer agents relies on a systematic screening process to identify and characterize lead compounds.

Caption: Workflow for anticancer drug discovery.

Antibacterial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant bacteria presents an urgent global health crisis, necessitating the discovery of antibiotics with novel mechanisms of action. Tetrahydropyran derivatives have emerged as a promising class of bacterial topoisomerase inhibitors, effective against both Gram-positive and Gram-negative pathogens.[6]

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology during replication and transcription. They represent validated targets for antibacterial drugs, most famously the fluoroquinolones. Tetrahydropyran-based inhibitors function by targeting these same enzymes but often lack cross-resistance with fluoroquinolones, making them particularly valuable.[6]

Through careful structural design, researchers have developed dibasic tetrahydropyran compounds that are potent dual inhibitors of both DNA gyrase and topoisomerase IV.[6] These molecules exhibit broad-spectrum antibacterial activity against clinically relevant pathogens, including Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[6]

Targeting LpxC in Gram-Negative Bacteria

Another innovative strategy involves targeting the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. A screening of hydroxamate compounds identified a tetrahydropyran-based derivative as a potent inhibitor of P. aeruginosa LpxC with an IC50 of 7.4 nM.[7] Subsequent optimization led to compounds with excellent activity against E. coli (MIC < 3.13 µM).[7]

Table 2: Selected Antibacterial Activity of Tetrahydropyran Derivatives

| Compound Class | Target | Organism | Activity | Reference |

| Dibasic THP Derivative | DNA Gyrase / Topo IV | S. aureus, E. coli, P. aeruginosa | Potent MICs | [6] |

| THP-Hydroxamate | LpxC | P. aeruginosa PAO1 | MIC = 25 µM | [7] |

| THP-Hydroxamate | E. coli (ΔTolC) | MIC < 3.13 µM | [7] |

Mechanism of Action: Topoisomerase Inhibition

The diagram below illustrates the general mechanism by which these inhibitors disrupt bacterial DNA replication.

Caption: Mechanism of bacterial topoisomerase inhibitors.

Antiviral Activity: Inhibiting HIV Protease

Cyclic ethers are a cornerstone in the design of HIV protease inhibitors (PIs), a class of drugs that has transformed HIV/AIDS from a fatal diagnosis into a manageable chronic condition.[8] The tetrahydropyran ring has played a significant role in the evolution of these critical medicines.

The rationale for incorporating a THP ring is multifaceted. Replacing the bis-tetrahydrofuran (bis-THF) ligand found in early PIs like darunavir with a larger fused tetrahydropyran–tetrahydrofuran (Tp–THF) ligand can more effectively fill the hydrophobic binding pocket of the HIV protease enzyme, thereby enhancing van der Waals interactions.[8] Furthermore, the increased conformational flexibility of the tetrahydropyran ring can help the inhibitor accommodate mutations in the protease active site, a common mechanism of drug resistance. This can lead to PIs with improved potency against drug-resistant viral strains.[8] This design strategy has led to the identification of potent PIs with picomolar enzyme inhibitory constants (Ki) and nanomolar cellular antiviral activity (IC50).[8]

Other Therapeutic Applications

The versatility of the tetrahydropyran scaffold extends beyond the major areas of oncology and infectious diseases.

-

Anti-inflammatory: The parent compound, this compound, has been identified as a 5-lipoxygenase inhibitor, suggesting potential applications in the development of anti-inflammatory drugs.[1]

-

Neuroscience: Derivatives of tetrahydropyran have been explored as NK1 receptor antagonists, a class of drugs used in the treatment of depression and other mood disorders.[9][10]

Key Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative derivative and for a fundamental biological assay.

Protocol 1: Synthesis of a Tetrahydropyran-Triazole Hybrid via Click Chemistry

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a THP-triazole hybrid, a common strategy for generating libraries of potential anticancer agents.[2]

Step 1: Synthesis of Azido-THP Intermediate

-

To a solution of a suitable hydroxyl-functionalized this compound derivative (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour.

-

Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure azido-THP intermediate.

Step 2: CuAAC "Click" Reaction

-

To a solution of the azido-THP intermediate (1.0 eq) and a terminal alkyne-bearing aromatic compound (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.3 eq in water).

-

Add copper(II) sulfate pentahydrate (0.1 eq in water) to the mixture.

-

Stir the reaction vigorously at room temperature for 24 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient) to yield the desired tetrahydropyran-triazole hybrid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard assay for determining the antibacterial susceptibility of a compound.[6][7]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.

-

Test compound stock solution (e.g., in DMSO).

-

Positive control antibiotic (e.g., ciprofloxacin).

-

Negative control (broth only).

-

Growth control (broth + bacteria).

Procedure:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (negative control) receive no compound.

-

Prepare the bacterial inoculum and add 50 µL to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Seal the plates and incubate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Conclusion and Future Perspectives

The this compound core and its derivatives represent a highly versatile and valuable platform in drug discovery. The inherent properties of the THP scaffold, combined with the synthetic tractability of the C2-carboxylate handle, have enabled the development of potent and selective agents against cancer, bacteria, and viruses. The modular nature of their synthesis, particularly through modern techniques like click chemistry, allows for the rapid exploration of chemical space to optimize potency and pharmacokinetic properties.

Future research will undoubtedly focus on expanding the diversity of these derivatives, guided by computational modeling and structure-based drug design. As our understanding of disease biology deepens, the THP scaffold is poised to remain a central element in the design of next-generation therapeutics to address the most pressing challenges in human health.

References

-

PubMed. (n.d.). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity Against Gram-Negative Bacteria | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. Retrieved from [Link]

-

PubMed. (2021, December 15). Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

Sources

- 1. Buy this compound | 84355-44-2 [smolecule.com]

- 2. Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

The Tetrahydropyran-2-Carboxylate Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. Among the heterocyclic systems that have garnered significant attention, the tetrahydropyran (THP) moiety stands out as a "privileged scaffold." Its utility stems from its ability to act as a bioisosteric replacement for commonly used carbocyclic rings like cyclohexane, while introducing a heteroatom that can modulate key drug-like properties. This technical guide delves into the specific potential of a key derivative, methyl tetrahydro-2H-pyran-2-carboxylate , as a versatile building block in medicinal chemistry. We will explore its synthesis, established and potential applications, and provide detailed experimental protocols for its manipulation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable scaffold.

The tetrahydropyran ring, being a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of conformational rigidity and polarity.[1] Compared to its carbocyclic analogue, cyclohexane, the THP ring has lower lipophilicity, which can be advantageous for improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2] The embedded oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] This guide will focus on the 2-substituted carboxylate derivative, a key functional handle that unlocks a wide array of potential synthetic transformations and applications.

Established and Emerging Applications in Medicinal Chemistry

The versatility of the this compound scaffold is evident in its utility across various therapeutic areas. Its applications range from serving as a foundational chiral building block to being a core component of molecules with demonstrated biological activity.

As a Bioisostere for Improved Pharmacokinetics

One of the most compelling applications of the tetrahydropyran ring is as a bioisostere for other cyclic systems, particularly cyclohexane and piperidine. The introduction of the oxygen heteroatom can significantly impact a molecule's physicochemical properties in a beneficial way.

-

Reduced Lipophilicity and Enhanced Solubility: The polar ether linkage in the THP ring generally leads to a lower logP compared to the corresponding cyclohexane analogue. This can improve aqueous solubility, a critical factor for oral bioavailability.

-

Metabolic Stability: The THP ring can be more resistant to metabolic oxidation compared to certain carbocyclic or other heterocyclic systems.[3] Strategic placement of the THP moiety can block sites of metabolism, thereby increasing the half-life of a drug.

-

Modulation of pKa: When replacing a basic ring system like piperidine, the non-basic THP ring can be used to fine-tune the overall pKa of a molecule, which can influence its absorption and target engagement.[2]

| Property | Cyclohexane Moiety | Tetrahydropyran Moiety | Impact on Drug Discovery |

| Lipophilicity (logP) | Higher | Lower | Improved solubility, potentially better ADME profile.[2] |

| Hydrogen Bonding | None | Oxygen as H-bond acceptor | Potential for additional target interactions.[2] |

| Metabolic Stability | Can be susceptible to oxidation | Often more stable | Increased drug half-life.[3] |

As a Chiral Building Block for Stereoselective Synthesis

The 2-position of the tetrahydropyran ring is a stereocenter, and the enantiomers of tetrahydro-2H-pyran-2-carboxylic acid and its derivatives are valuable chiral building blocks.[1] The ability to introduce a defined stereochemistry at this position is crucial for achieving selectivity for a biological target and minimizing off-target effects. Enantioselective synthesis of these building blocks can be achieved through various methods, including asymmetric catalysis and the use of chiral pools.[1]

Potential Therapeutic Applications: A Look into the Future

While the structural benefits of the THP scaffold are well-established, the direct biological activity of derivatives of this compound is an area of growing interest.

Anti-Inflammatory Agents: The 5-Lipoxygenase Connection

There is evidence suggesting that this compound exhibits inhibitory activity against 5-lipoxygenase (5-LOX).[2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. While the primary literature detailing the specific 5-LOX inhibitory activity of the title compound is not extensively documented, other substituted tetrahydropyran derivatives have been reported as potent 5-LOX or dual COX-2/5-LOX inhibitors.[1][4] For instance, the compound 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834) is a selective, non-redox 5-lipoxygenase inhibitor.[4] This suggests that the tetrahydropyran-2-carboxylate scaffold could serve as a valuable starting point for the design of novel anti-inflammatory agents targeting the 5-LOX pathway.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid

This protocol describes the synthesis of the parent carboxylic acid via hydrogenation of the corresponding dihydropyran precursor. [5] Materials:

-

Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid

-

Methanol

-

Raney Nickel catalyst

-

Concentrated Hydrochloric Acid

-

Chloroform

-

Hydrogenation apparatus

Procedure:

-

Dissolve 21.0 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 200 mL of methanol in a suitable hydrogenation vessel.

-

Add 6.0 g of Raney Nickel catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to 3 atm.

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture to remove the catalyst.

-

Remove the methanol from the filtrate under reduced pressure.

-

Acidify the residue with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation to obtain tetrahydro-2H-pyran-2-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol details the Fischer esterification of the carboxylic acid to the methyl ester. [2] Materials:

-

Tetrahydro-2H-pyran-2-carboxylic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 10.0 g of tetrahydro-2H-pyran-2-carboxylic acid in 100 mL of methanol, add 1 mL of concentrated sulfuric acid dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 3: Synthesis of a Tetrahydro-2H-pyran-2-carboxamide Derivative

This protocol outlines a general procedure for the amide coupling of the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester) with a primary amine using HATU as the coupling agent. [6] Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

-

A primary amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part A: Hydrolysis of the Methyl Ester

-

Dissolve 5.0 g of this compound in a mixture of 50 mL of THF and 25 mL of water.

-

Add 1.5 g of lithium hydroxide and stir the mixture at room temperature for 12 hours.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield tetrahydro-2H-pyran-2-carboxylic acid. This is typically used in the next step without further purification.

Part B: Amide Coupling

-

Dissolve 1.0 g of the crude tetrahydro-2H-pyran-2-carboxylic acid in 10 mL of DMF.

-

Add 1.2 equivalents of the primary amine (e.g., benzylamine).

-

Add 1.5 equivalents of DIPEA to the mixture.

-

Add 1.1 equivalents of HATU in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-2H-pyran-2-carboxamide derivative.

Conclusion: A Scaffold with a Bright Future

This compound represents a valuable and versatile building block for medicinal chemistry. Its utility as a bioisosteric replacement for carbocyclic rings, its potential for improving the pharmacokinetic properties of drug candidates, and its role as a chiral synthon underscore its importance in the design of novel therapeutics. While its potential as a direct 5-lipoxygenase inhibitor requires further validation through dedicated studies, the broader applicability of the tetrahydropyran-2-carboxamide scaffold in areas such as anti-inflammatory and anticancer drug discovery is well-supported. The synthetic protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this promising scaffold and unlock its full potential in the development of next-generation medicines.

References

-

S. L. Poe, et al. (2020). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 11(15), 2351–2363. [Link]

-

Stock, N. S., et al. (2009). Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. The Journal of Pharmacology and Experimental Therapeutics, 331(3), 965–975. [Link]

-

Barbey, S., et al. (2002). Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779–782. [Link]

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

-

MySkinRecipes. (n.d.). Tetrahydropyran-2-carboxylic Acid. MySkinRecipes. [Link]

-

Manjunatha, K. S., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(7), 643–647. [Link]

-

Fall, Y., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. [Link]

- Google Patents. (2012). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

PrepChem. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. [Link]

-

Abadi, A. H., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(9), 3939–3946. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(4), 133-146. [Link]

Sources

- 1. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 84355-44-2 [smolecule.com]

- 3. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of the Tetrahydropyran Ring in Methyl Esters

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of natural products and synthetic molecules of pharmaceutical and agrochemical importance.[1] Its prevalence stems from a unique combination of general stability and predictable reactivity, making it an invaluable component in the synthetic chemist's toolbox. When incorporated into molecules containing a methyl ester, the interplay between these two functional groups dictates the overall chemical behavior of the molecule, influencing its stability, reactivity, and ultimately its utility in various applications, including drug development.

This technical guide provides a comprehensive exploration of the stability and reactivity of the tetrahydropyran ring, with a specific focus on its behavior within the structural context of methyl esters. We will delve into the underlying principles governing its stability under various conditions, its susceptibility to cleavage, and the influence of the ester moiety on its chemical properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Core Principles: The Tetrahydropyran Moiety

The stability of the tetrahydropyran ring is largely attributed to its saturated, strain-free cyclohexane-like chair conformation.[1] The endocyclic oxygen atom, however, introduces unique electronic properties that are central to its reactivity. Specifically, the non-bonding electron pairs on the oxygen atom can participate in stereoelectronic effects, such as the anomeric effect, which influences the conformation and reactivity of substituents on the ring.[2][3]

In the context of this guide, we are primarily concerned with the 2-tetrahydropyranyl (THP) ether linkage, which is commonly employed as a protecting group for alcohols.[1][4][5] This is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[6][7][8] The resulting THP ether is, in fact, an acetal, and its reactivity is characteristic of this functional group.[6][7]

Stability Profile of the Tetrahydropyran Ring

The stability of the THP ring, particularly when part of a THP ether, is highly dependent on the reaction conditions. A thorough understanding of its stability profile is crucial for designing synthetic routes and predicting the shelf-life and metabolic fate of THP-containing molecules.

Stability Towards Basic and Nucleophilic Reagents

One of the most significant advantages of the THP ether is its exceptional stability under basic and nucleophilic conditions.[4][9][10] This robustness allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the THP-protected hydroxyl group.

| Reagent Type | Stability of THP Ether | Typical Conditions |

| Strong Bases | Highly Stable | LDA, t-BuOK, NaH |

| Organometallics | Generally Stable | Grignard reagents (RMgX), Organolithiums (RLi) below 0°C[10] |

| Hydride Reductants | Stable | LiAlH4, NaBH4[9][10] |

| Acylating/Alkylating Agents | Stable | Acyl chlorides, alkyl halides[9] |

| Ester Hydrolysis | Stable | Basic conditions (e.g., NaOH, KOH)[10] |

The stability of the THP ether under basic conditions is of paramount importance when a methyl ester is present in the same molecule. For instance, the saponification of a methyl ester to a carboxylic acid using a strong base like sodium hydroxide can be performed without cleaving the THP ether.

Lability Under Acidic Conditions

In stark contrast to its stability in basic media, the THP ether is highly susceptible to cleavage under acidic conditions.[4][9][11] This lability is the cornerstone of its use as a protecting group, as it allows for its facile removal to unmask the original alcohol.[1][6] The cleavage is an acid-catalyzed hydrolysis or alcoholysis of the acetal functionality.[1][9] Even mild acidic conditions can initiate the deprotection process.[11]

The mechanism of acid-catalyzed cleavage involves the protonation of the endocyclic oxygen atom, followed by the departure of the alcohol to form a resonance-stabilized oxocarbenium ion.[7][8] This intermediate is then attacked by a nucleophile, typically water or an alcohol solvent, to yield the deprotected alcohol and a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.[1][7]

Caption: Acid-catalyzed cleavage of a THP ether.

Reactivity of the Tetrahydropyran Ring in the Presence of a Methyl Ester

The presence of a methyl ester in a molecule containing a THP ring does not fundamentally alter the core reactivity of the THP moiety. However, it necessitates careful consideration of reaction conditions to achieve selective transformations.

Orthogonal Deprotection Strategies

In a molecule bearing both a THP ether and a methyl ester, it is often necessary to selectively cleave one functional group while leaving the other intact. This is known as orthogonal protection.

-

Selective Cleavage of the THP Ether: The THP ether can be selectively removed under mild acidic conditions that do not promote the hydrolysis of the methyl ester.[10] Common reagents for this purpose include:

-

Selective Hydrolysis of the Methyl Ester: Conversely, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, which leave the THP ether untouched.[10] Standard saponification conditions, such as treatment with sodium or lithium hydroxide in a mixture of water and an organic solvent, are typically employed.

Intramolecular Reactions

The proximity of a methyl ester to a tetrahydropyran ring can, in some cases, lead to intramolecular reactions, particularly under conditions that activate either functional group. For instance, attempts to form a Grignard reagent from a haloalkyl-substituted THP methyl ester could potentially lead to intramolecular attack on the ester. Careful planning of synthetic routes is essential to avoid such undesired side reactions.

Experimental Protocols

Standard Protocol for the Protection of an Alcohol as a THP Ether

-

Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 3,4-dihydropyran (1.2 - 1.5 eq).

-

Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.01 - 0.05 eq).[1]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Standard Protocol for the Deprotection of a THP Ether

-

Dissolve the THP-protected compound in a suitable solvent system, such as a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 4:2:1 v/v/v).[12]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by column chromatography if necessary.

Caption: Synthetic workflow with THP protection.

Conclusion

The tetrahydropyran ring, particularly in the form of a THP ether, is a versatile and highly valuable functional group in organic synthesis. Its pronounced stability under basic and nucleophilic conditions, coupled with its predictable lability in the presence of acid, makes it an ideal protecting group for alcohols. When incorporated into molecules containing a methyl ester, the THP group allows for a wide range of selective chemical manipulations. A thorough understanding of the stability and reactivity profile of the THP ring is essential for researchers and scientists in the field of drug development and synthetic chemistry, enabling the design of efficient and robust synthetic strategies for the preparation of complex molecules.

References

-

Wikipedia. Tetrahydropyran. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]

-

Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of Carboxylic Acids, Esters, Alcohols and Ethers Containing a Tetrahydropyran Ring Derived from 6-Methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640. [Link]

-

Chemistry Steps. Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Khan Academy. THP group for protecting alcohols. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

- Wu, Y.-C., Zhu, J.-L., & Liu, L. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(51), 6964-6966.

-

Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640. [Link]

- Deslongchamps, P., Jones, P. G., Li, S., Kirby, A. J., Kuusela, S., & Ma, Y. (1997). Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. Journal of the Chemical Society, Perkin Transactions 2, (8), 1601-1608.

-

Deslongchamps, P., Jones, P. G., Li, S., Kirby, A. J., Kuusela, S., & Ma, Y. (1997). Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. Journal of the Chemical Society, Perkin Transactions 2, (8), 1601-1608. [Link]

-

Chem Help ASAP. synthesis & cleavage of THP ethers. [Link]

-

Rychnovsky, S. D., & Griesgraber, G. (1992). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 57(5), 1559–1564. [Link]

-

Chun, Y., Luu, K. B., & Woerpel, K. A. (2011). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Accounts of Chemical Research, 44(4), 264–275. [Link]

-

Woerpel, K. A., & Geiger, J. M. (2009). Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. The Journal of Organic Chemistry, 74(21), 8096–8105. [Link]

- BenchChem. Technical Support Center: Stability and Use of Tetrahydropyran (THP)

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A705142E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl Tetrahydro-2H-pyran-2-carboxylate in Common Organic Solvents

Introduction

Methyl tetrahydro-2H-pyran-2-carboxylate is a versatile cyclic ester with significant applications in various scientific fields. Its structure, featuring a tetrahydropyran ring and a methyl ester functional group, makes it a valuable building block in organic synthesis, particularly for complex molecules in medicinal chemistry.[1] It also shows potential in the development of anti-inflammatory drugs and in the flavor and fragrance industry.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical techniques. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying physicochemical principles, and a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility

This compound (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ) possesses both polar and non-polar characteristics.[1] The ester group (-COO-) and the ether linkage (-O-) within the tetrahydropyran ring are polar and can act as hydrogen bond acceptors. The cyclohexane-like ring and the methyl group contribute to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.